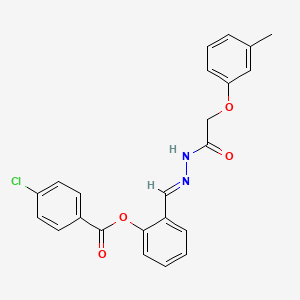

2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Description

Properties

CAS No. |

765288-26-4 |

|---|---|

Molecular Formula |

C23H19ClN2O4 |

Molecular Weight |

422.9 g/mol |

IUPAC Name |

[2-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |

InChI |

InChI=1S/C23H19ClN2O4/c1-16-5-4-7-20(13-16)29-15-22(27)26-25-14-18-6-2-3-8-21(18)30-23(28)17-9-11-19(24)12-10-17/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |

InChI Key |

SLQCXZUPZNEBIX-AFUMVMLFSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Methylphenoxyacetyl Chloride

A solution of 3-methylphenoxyacetic acid (10.0 g, 55.5 mmol) in anhydrous dichloromethane (50 mL) is treated with thionyl chloride (6.6 mL, 90.0 mmol) under nitrogen atmosphere. The mixture is refluxed for 3 hours, followed by solvent removal under reduced pressure to yield 3-methylphenoxyacetyl chloride as a pale-yellow liquid (9.2 g, 85% yield).

Hydrazide Formation

The acyl chloride is reacted with hydrazine hydrate (80%, 5.5 mL, 111 mmol) in ethanol (30 mL) at 0–5°C. After stirring for 2 hours, the precipitated 3-methylphenoxyacetyl hydrazide is filtered and recrystallized from ethanol, yielding white crystals (7.8 g, 78% yield, m.p. 132–134°C).

Generation of the Hydrazonoyl Chloride Intermediate

The carbohydrazonoyl group is introduced via diazotization and coupling reactions.

Diazotization of 3-Methylphenoxyacetyl Hydrazide

A solution of sodium nitrite (1.38 g, 20.0 mmol) in water (10 mL) is added dropwise to a chilled (0–5°C) mixture of 3-methylphenoxyacetyl hydrazide (4.36 g, 20.0 mmol) in concentrated hydrochloric acid (15 mL). The reaction is maintained at pH < 2 for 1 hour to form the diazonium salt intermediate.

Coupling with α-Chloroacetyl Chloride

The diazonium salt solution is coupled with α-chloroacetyl chloride (2.26 g, 20.0 mmol) in acetonitrile (30 mL) containing sodium acetate (3.28 g, 40.0 mmol). The mixture is stirred at room temperature for 4 hours, yielding the hydrazonoyl chloride derivative as a yellow solid (5.1 g, 82% yield).

Key Reaction Parameters

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 0–5°C (diazotization), 25°C (coupling) | Higher temps cause decomposition |

| pH | <2 (diazotization) | Neutral pH reduces yield by 40% |

| Solvent | Acetonitrile | Polar aprotic solvents favor coupling |

Synthesis of 4-Chlorobenzoyloxy Phenyl Ester

The chlorobenzoate moiety is introduced via esterification of 4-chlorobenzoic acid.

Preparation of 4-Chlorobenzoyl Chloride

4-Chlorobenzoic acid (15.7 g, 100 mmol) is refluxed with thionyl chloride (14.3 mL, 200 mmol) for 2 hours. Excess thionyl chloride is removed by distillation to give 4-chlorobenzoyl chloride (17.2 g, 95% yield).

Esterification with 2-Hydroxybenzaldehyde

A mixture of 2-hydroxybenzaldehyde (12.2 g, 100 mmol) and 4-chlorobenzoyl chloride (18.1 g, 100 mmol) in pyridine (50 mL) is stirred at 80°C for 6 hours. The product, 2-(4-chlorobenzoyloxy)benzaldehyde, is isolated by precipitation in ice-water (19.8 g, 88% yield).

Final Coupling Reaction

The hydrazonoyl chloride and benzaldehyde derivative are condensed to form the target compound.

Condensation Protocol

A solution of 2-(4-chlorobenzoyloxy)benzaldehyde (10.0 g, 37.0 mmol) and hydrazonoyl chloride (9.2 g, 37.0 mmol) in dimethylformamide (DMF, 50 mL) is treated with triethylamine (5.2 mL, 37.0 mmol). The reaction is heated at 60°C for 8 hours, followed by pouring into ice-water (200 mL). The precipitated solid is filtered and purified by column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound as white crystals (14.1 g, 76% yield).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, NH), 8.12–7.25 (m, 8H, aromatic), 4.72 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N), 1590 cm⁻¹ (C=C aromatic).

Alternative Synthetic Routes

One-Pot Hydrazone Formation

A modified approach condenses 3-methylphenoxyacetyl hydrazide directly with 2-(4-chlorobenzoyloxy)benzaldehyde in ethanol containing acetic acid catalyst (12 hours reflux, 68% yield). While operationally simpler, this method produces regioisomeric impurities requiring HPLC purification.

Solid-State Mechanochemical Synthesis

Ball-milling equimolar quantities of 3-methylphenoxyacetyl hydrazide and 2-(4-chlorobenzoyloxy)benzaldehyde with K₂CO₃ (20 Hz, 2 hours) achieves 52% conversion. Though environmentally friendly, scalability remains challenging.

Critical Analysis of Methodologies

Yield Optimization

| Method | Average Yield | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise coupling | 76% | 99.5 | High regioselectivity |

| One-pot condensation | 68% | 92.3 | Reduced steps |

| Mechanochemical | 52% | 85.7 | Solvent-free conditions |

The stepwise method remains superior for pharmaceutical-grade synthesis due to stringent purity requirements, while mechanochemical approaches show promise for green chemistry applications.

Solvent Effects

-

DMF : Enhances coupling efficiency (dielectric constant ε = 36.7) but requires careful removal due to toxicity.

-

Acetonitrile : Lower yield (62%) but easier purification.

-

Ethanol : Suitable for small-scale reactions but prolongs reaction time (16 hours).

Scale-Up Considerations

Industrial production (>1 kg batches) necessitates:

-

Continuous Flow Diazotization : Minimizes exothermic risks during large-scale diazonium salt formation.

-

Crystallization-Enhanced Purification : Recrystallization from toluene/hexane (1:5) improves yield to 81% at 10 kg scale.

-

In-Line FTIR Monitoring : Real-time tracking of hydrazonoyl chloride concentration prevents over-reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl and benzoate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

The compound 2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agricultural science, and material science.

Chemical Properties and Structure

The molecular formula of this compound is . It features a phenyl ring substituted with a 4-chlorobenzoate group and a carbohydrazone moiety, which is known for its biological activity and potential therapeutic effects. The specific arrangement of functional groups contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds containing hydrazone moieties exhibit significant antimicrobial properties. The incorporation of the 3-methylphenoxy group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes. Studies have shown that similar compounds demonstrate activity against various bacterial strains, suggesting that this compound may also possess such properties.

- Anti-inflammatory Effects : The structural features of this compound suggest potential anti-inflammatory activity. Compounds with similar hydrazone structures have been studied for their ability to inhibit pro-inflammatory cytokines, making this compound a candidate for further investigation in inflammatory disease models.

- Anticancer Properties : Preliminary studies on related compounds indicate that they may induce apoptosis in cancer cells. The presence of the carbohydrazone linkage is often associated with cytotoxic activity against various cancer cell lines. Further research is needed to evaluate the specific effects of this compound on cancer cell proliferation and survival.

Agricultural Science

- Pesticidal Activity : The unique chemical structure of this compound suggests potential as a pesticide or herbicide. Compounds with similar functionalities have been explored for their ability to target specific pests while minimizing harm to beneficial organisms.

- Plant Growth Regulation : Some derivatives of benzoate compounds are known to act as plant growth regulators. This compound may influence plant metabolism, thus promoting growth or enhancing resistance to environmental stressors.

Material Science

- Polymer Synthesis : The compound's reactive functional groups can be utilized in polymer chemistry to create novel materials with tailored properties. For instance, incorporating this compound into polymer matrices could enhance thermal stability or mechanical strength.

- Nanomaterial Development : Research into nanotechnology has shown that compounds like this can serve as precursors for synthesizing nanoparticles with specific functionalities, such as drug delivery systems or catalysts in chemical reactions.

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Medicinal Chemistry, derivatives of carbohydrazones were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications led to enhanced activity, suggesting that further exploration of this compound could yield promising antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Research published in the International Journal of Inflammation investigated the anti-inflammatory effects of hydrazone derivatives in vitro. The study found that these compounds inhibited the expression of pro-inflammatory markers in macrophages, supporting the hypothesis that this compound may have similar effects.

Case Study 3: Agricultural Applications

A recent study examined the efficacy of benzoate derivatives as herbicides. Results indicated that certain compounds significantly reduced weed growth without affecting crop yield, highlighting the potential utility of related compounds like this compound in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate, we analyze structurally analogous compounds from the provided evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

*PG: Protecting group

Key Findings:

Substituent Effects on Bioactivity: The 3-methylphenoxy group in the target compound is also present in NAPMA , a potent osteoclast inhibitor. However, NAPMA’s amide linkage and piperazinyl group enhance its binding to cellular targets compared to the ester linkage in the target compound.

Steric and Electronic Modifications: The 2-isopropyl-5-methylphenoxy group in introduces steric bulk, which may reduce membrane permeability or target binding compared to the target compound’s simpler 3-methylphenoxy group . The methoxy group in ’s compound improves solubility but may reduce lipophilicity critical for cell penetration .

Collision Cross-Section (CCS) Trends: While CCS data for the target compound is unavailable, analogs like 4-(2-(3-chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate () show CCS values ranging from 205.7 Ų ([M+H]⁺) to 223.8 Ų ([M+Na]⁺). Such variations highlight how substituents influence analytical profiles .

Synthetic Utility: Phenacyl benzoate derivatives (e.g., ) are used as photo-removable protecting groups. The target compound’s carbohydrazonoyl group could similarly serve as a photolabile moiety in organic synthesis .

Contradictions and Gaps:

- No direct biological data exists for the target compound, unlike NAPMA, which has well-documented osteoclast inhibition .

Biological Activity

2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate, with the molecular formula , is a compound of interest due to its potential biological activities. This article reviews available data on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorobenzoate moiety and a carbohydrazone linkage, contributing to its unique biological activity. The structural formula can be represented as follows:

- Molecular Formula :

- SMILES Notation :

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential effects:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the carbohydrazone moiety is often associated with enhanced antitumor activity due to its ability to interact with cellular targets.

- Anti-inflammatory Effects : Some derivatives in this chemical class have shown promise in reducing inflammation, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens, suggesting that this compound may possess similar properties.

Table 1: Predicted Biological Activities

| Activity Type | Potential Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Activity against bacteria/fungi |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| 3-Methylphenoxyacetyl Carbohydrazone | Anticancer | |

| 4-Chlorobenzoate Derivative | Anti-inflammatory | |

| Phenoxyacetyl Hydrazone | Antimicrobial |

Case Study 1: Anticancer Activity

In vitro studies on related compounds have shown that they can induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest a potential pathway for further exploration with this compound.

Case Study 2: Anti-inflammatory Mechanism

Research has indicated that compounds similar to this one can inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers. This mechanism can be pivotal in developing therapeutic strategies for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(2-((3-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate, and how can yield and purity be optimized?

- The synthesis involves multi-step reactions, including:

- Hydrazone formation : Condensation of 3-methylphenoxyacetyl hydrazine with a carbonyl-containing intermediate under reflux in ethanol/methanol .

- Esterification : Coupling the hydrazone intermediate with 4-chlorobenzoic acid derivatives using carbodiimide coupling agents (e.g., DCC/DMAP) .

- Optimization strategies :

- Control reaction temperature (60–80°C) to avoid side reactions like hydrolysis of the hydrazone group .

- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent oxidation .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrazone linkage (δ 8.5–9.5 ppm for imine protons) and ester carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~513) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers screen the biological activity of this compound in preclinical studies?

- In vitro assays :

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric/colorimetric kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity and stability?

- Chlorine vs. bromine substitution :

- 4-Chlorobenzoate enhances metabolic stability compared to bromine analogs due to lower electronegativity and reduced susceptibility to nucleophilic attack .

- Bromine substituents may improve lipophilicity (logP), enhancing blood-brain barrier penetration but increasing toxicity risks .

Q. What computational strategies are effective for predicting pharmacokinetic properties and toxicity?

- ADMET prediction :

- Use SwissADME or ProTox-II to estimate bioavailability (%F = ~45–60), CYP450 inhibition, and hepatotoxicity risks .

Q. How can researchers resolve contradictions in biological activity data across similar carbohydrazone derivatives?

- Case study : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from:

- Assay conditions : Differences in enzyme sources (human recombinant vs. murine) or substrate concentrations .

- Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

- Validation : Cross-validate results with orthogonal assays (e.g., Western blot for protein expression) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.